An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methylpyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a versatile intermediate for the construction of complex molecular architectures through various cross-coupling reactions.[1] This document outlines a reliable synthetic protocol, detailed mechanistic insights, and thorough characterization data to support researchers in their synthetic endeavors.
Introduction: The Significance of 3-Bromo-6-methoxy-2-methylpyridine
Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic and steric properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a cornerstone of medicinal chemistry programs. 3-Bromo-6-methoxy-2-methylpyridine (CAS No: 126717-59-7) is a particularly valuable intermediate due to its trifunctional nature.[2][3]
The bromine atom at the 3-position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxy group at the 6-position and the methyl group at the 2-position modulate the electronic properties of the pyridine ring and provide additional points for potential functionalization or steric control in downstream reactions.
Synthetic Approach: Electrophilic Bromination of 6-methoxy-2-methylpyridine
The most direct and efficient method for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine is the electrophilic bromination of the readily available starting material, 6-methoxy-2-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a brominating agent is used to introduce a bromine atom onto the electron-rich pyridine ring.
Mechanistic Considerations
The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. The directing effect of the methoxy and methyl groups favors substitution at the 3- and 5-positions. However, the steric hindrance from the adjacent methyl group at the 2-position generally directs the incoming electrophile to the less hindered 3-position, leading to the desired product as the major isomer.
The choice of brominating agent is crucial for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated side products.[4][5] The reaction is typically carried out in a non-polar solvent to facilitate the radical or polar mechanism of bromination with NBS.
Detailed Synthesis Protocol
This protocol is based on established methodologies for the bromination of substituted pyridines and is designed to be a self-validating system for producing high-purity 3-Bromo-6-methoxy-2-methylpyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-methoxy-2-methylpyridine | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and corrosive. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-2-methylpyridine (10.0 g, 81.2 mmol).
-
Dissolution: Add anhydrous carbon tetrachloride (150 mL) to the flask and stir the mixture until the starting material is completely dissolved.
-
Addition of Brominating Agent: In a single portion, add N-Bromosuccinimide (15.2 g, 85.3 mmol, 1.05 equivalents) to the solution.
-
Reaction Initiation: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be observed. Filter the reaction mixture through a pad of celite to remove the succinimide, and wash the filter cake with a small amount of dichloromethane.
-
Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-Bromo-6-methoxy-2-methylpyridine as a colorless to pale yellow liquid.
Reaction Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [2][3][6] |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.468 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 | |
| CAS Number | 126717-59-7 | [2][3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. The expected chemical shifts (δ) in CDCl₃ are:
-
~2.5 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.
-
~3.9 ppm (s, 3H): A singlet for the methoxy protons at the 6-position.
-
~6.6 ppm (d, 1H): A doublet for the proton at the 5-position, coupled to the proton at the 4-position.
-
~7.6 ppm (d, 1H): A doublet for the proton at the 4-position, coupled to the proton at the 5-position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:
-
~23 ppm: Methyl carbon (C2-CH₃).
-
~54 ppm: Methoxy carbon (C6-OCH₃).
-
~110 ppm: C5.
-
~115 ppm: C3 (carbon bearing the bromine).
-
~142 ppm: C4.
-
~158 ppm: C2.
-
~162 ppm: C6.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks (M⁺) at m/z 201 and 203.
Applications in Research and Development
3-Bromo-6-methoxy-2-methylpyridine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is primarily demonstrated in its application in palladium-catalyzed cross-coupling reactions to generate novel derivatives for drug discovery and agrochemical development. Researchers can leverage the reactivity of the C-Br bond to introduce various aryl, heteroaryl, and alkyl substituents, enabling the exploration of vast chemical space and the optimization of lead compounds.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine. By following the outlined procedure and utilizing the provided characterization data, researchers can confidently and efficiently produce this important synthetic intermediate. The causality behind the experimental choices, from the selection of the brominating agent to the purification method, has been explained to provide a deeper understanding of the synthesis. This self-validating system ensures a reliable and reproducible method for obtaining high-purity material, empowering further innovation in the fields of pharmaceutical and agrochemical research.
References
-
PubChem. 3-Bromo-6-hydroxy-2-methylpyridine - 1H NMR. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-6-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
-
Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]
-
LookChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]
-
AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
-
ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-6-methoxy-2-methylpyridine|lookchem [lookchem.com]
- 3. aobchem.com [aobchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]
